4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate
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Overview
Description
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system substituted with phenoxy, trifluoromethyl, and glycine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate typically involves multi-step organic reactions. One common method includes the initial formation of the chromen ring system through a cyclization reaction. This is followed by the introduction of the phenoxy and trifluoromethyl groups via substitution reactions. The final step involves the coupling of the chromen derivative with N-[(4-methylphenyl)sulfonyl]glycine under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen ring can be reduced to form alcohol derivatives.
Substitution: The phenoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen ring can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized chromen derivatives.
Scientific Research Applications
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with various enzymes and receptors, modulating their activity. The phenoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets. The glycine moiety can facilitate the compound’s transport and uptake into cells, where it can exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-chlorophenyl)sulfonyl]glycinate
- 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-bromophenyl)sulfonyl]glycinate
- 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-fluorophenyl)sulfonyl]glycinate
Uniqueness
The uniqueness of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the phenoxy group contributes to its aromatic character. The glycine moiety provides a site for further functionalization, making the compound versatile for various applications.
Properties
Molecular Formula |
C25H18F3NO7S |
---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C25H18F3NO7S/c1-15-7-10-18(11-8-15)37(32,33)29-14-21(30)34-17-9-12-19-20(13-17)36-24(25(26,27)28)23(22(19)31)35-16-5-3-2-4-6-16/h2-13,29H,14H2,1H3 |
InChI Key |
IQSONQFXBGQNNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)OC4=CC=CC=C4 |
Origin of Product |
United States |
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